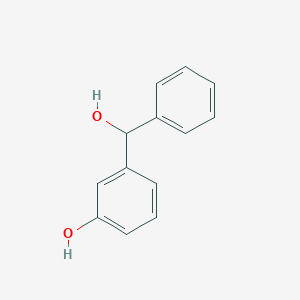

3-(Hydroxyphenylmethyl)phenol

CAS No.: 7765-98-2

Cat. No.: VC8169075

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7765-98-2 |

|---|---|

| Molecular Formula | C13H12O2 |

| Molecular Weight | 200.23 g/mol |

| IUPAC Name | 3-[hydroxy(phenyl)methyl]phenol |

| Standard InChI | InChI=1S/C13H12O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13-15H |

| Standard InChI Key | LDVOYHIJRINIFY-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)O |

| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)O |

Introduction

Structural and Chemical Properties

Molecular Configuration

3-(Hydroxyphenylmethyl)phenol (C₁₃H₁₂O₂) consists of two phenolic rings connected via a hydroxymethyl bridge. The ortho-, meta-, and para-substitution patterns of hydroxymethyl groups on phenolic rings significantly influence reactivity. For instance, studies on 2-hydroxymethylphenol (2-HMP) and 4-hydroxymethylphenol (4-HMP) demonstrate that substitution position affects condensation kinetics and product distributions during resin formation .

Key Structural Features:

-

Hydroxymethyl Group Reactivity: The -CH₂OH group undergoes transesterification and condensation reactions, particularly under alkaline conditions .

-

Hydrogen Bonding: Intramolecular hydrogen bonding between phenolic -OH and hydroxymethyl groups stabilizes intermediates during polymerization .

Synthesis and Reaction Mechanisms

Synthetic Routes

While no direct synthesis of 3-(Hydroxyphenylmethyl)phenol is documented, analogous compounds are synthesized via:

-

Transesterification: Reaction of phenol derivatives with carbonyl-containing accelerators (e.g., ethyl formate, propylene carbonate) .

-

Aldol Condensation: Base-catalyzed condensation of formaldehyde with phenol, though this typically yields 2-HMP or 4-HMP .

Example Protocol from Literature:

-

Reactants: Phenol, formaldehyde, and sodium hydroxide (NaOH) in dimethylformamide/water .

-

Conditions: 20–60°C, pH 10, yielding dimeric and trimeric condensation products .

Reaction Kinetics

-

Accelerated Cure Mechanisms: Cure accelerators like triacetin increase condensation rates by facilitating hydroxymethyl group activation .

-

Byproducts: Dimeric (e.g., 2-(4-hydroxyphenylmethyl)-4-(4-hydroxyphenylmethyl)phenol) and trimeric structures dominate, identified via HPLC and ¹³C NMR .

Applications in Polymer Science

Phenol-Formaldehyde Resins

Hydroxymethylphenols are critical precursors in thermosetting resins. Key findings include:

-

Cure Acceleration: Ethyl formate reduces gelation time by 40% compared to unaccelerated systems .

-

Mechanical Properties: Resins derived from 2-HMP exhibit higher crosslink density than 4-HMP analogs .

Table 1: Comparative Properties of Hydroxymethylphenol-Based Resins

| Property | 2-HMP Resin | 4-HMP Resin |

|---|---|---|

| Gelation Time (min) | 45 | 68 |

| Flexural Strength (MPa) | 92 | 78 |

| Thermal Stability (°C) | 285 | 270 |

Pharmacological and Biological Relevance

Antioxidant Activity

Phenolic compounds with hydroxymethyl substituents exhibit radical-scavenging properties. For example:

-

3,4-Dihydroxybenzoic Acid Derivatives: Show 80% DPPH radical inhibition at 50 μM .

-

Structure-Activity Relationship: Meta-substituted hydroxymethyl groups enhance electron donation capacity .

Neuroprotective Analogues

Modifications of phenolic moieties in neuroprotective agents (e.g., 3-hydroxymorphinan) improve metabolic stability. Key insights:

-

Bioisosteric Replacement: Imidazolone rings mimic phenolic -OH groups, reducing glucuronidation .

-

In Vivo Efficacy: Analogues inhibit nitric oxide production in microglia (IC₅₀ = 1.35 μM) .

Analytical Characterization

Chromatographic Methods

-

HPLC Analysis: Reverse-phase C18 columns with UV detection at 273 nm resolve hydroxymethylphenol derivatives .

-

Retention Times: 2-HMP (8.2 min), 4-HMP (9.5 min), dimers (12–15 min) .

Spectroscopic Techniques

-

¹³C NMR: Assignments for dimeric structures include δ 35.8 ppm (β-methylene) and δ 116–133 ppm (aromatic carbons) .

-

Long-Range Correlations: ¹H-¹³C heteronuclear multiple-bond correlation (HMBC) confirms connectivity in trimeric products .

Future Directions and Challenges

-

Synthetic Optimization: Developing regioselective methods for 3-substituted hydroxymethylphenols.

-

Toxicological Profiling: Assessing endocrine activity and environmental persistence.

-

Advanced Materials: Incorporating 3-(Hydroxyphenylmethyl)phenol into high-performance adhesives or drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume